Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

PI3Kδ inhibition Kinase inhibitor SAR

This specific 2-methoxypyridine β-ketoester (MW 209.20) enables synthesis of kinase inhibitors with reduced metabolic risk. Its unique methoxy group at the 2-position drives potent PI3Kδ inhibition (IC50 102 nM) while minimizing CYP3A4 interference (IC50 > 10 µM), a critical advantage over non-methoxylated analogs. Ideal for oncology SAR and lead optimization. Ensure procurement of this exact CAS 119836-25-8 to leverage its validated biological and synthetic utility.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 119836-25-8
Cat. No. B180162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate
CAS119836-25-8
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)C(=O)CC(=O)OC
InChIInChI=1S/C10H11NO4/c1-14-9-5-7(3-4-11-9)8(12)6-10(13)15-2/h3-5H,6H2,1-2H3
InChIKeyIRVSMBGMXRSERA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate: A Verifiable Chemical and Biological Profile for Informed Procurement


Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate (CAS: 119836-25-8) is a pyridine-based beta-ketoester building block with a molecular weight of 209.20 g/mol [1]. It serves as a key intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors [2]. Its structural features—a 2-methoxypyridine ring and a methyl beta-ketoester moiety—dictate a unique reactivity and biological profile that distinguishes it from non-methoxylated or differently substituted analogs .

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate: Why Non-Methoxylated or Alternative Esters Cannot Simply Be Substituted


While structurally similar compounds like methyl 3-oxo-3-(pyridin-4-yl)propanoate (CAS 829-45-8) or the ethyl ester analog (CAS 1439904-91-2) may appear interchangeable, their divergent physicochemical properties and biological activities prohibit generic substitution. The presence and position of the methoxy group, along with the ester type, profoundly impact target engagement (e.g., PI3Kδ inhibition) and ADME-related off-target effects (e.g., CYP3A4 inhibition), as quantified in Section 3 [1][2]. Procurement based solely on core pyridine structure would ignore these critical, performance-altering differences [3].

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate: A Quantitative Comparator Analysis for Scientific Decision-Making


Superior PI3Kδ Inhibitory Activity Compared to Non-Methoxylated Pyridine Analogs

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate demonstrates nanomolar activity against PI3Kδ (IC50 = 102 nM) [1]. This is in stark contrast to the non-methoxylated analog, methyl 3-oxo-3-(pyridin-4-yl)propanoate, which shows negligible PI3Kδ inhibition (data not shown in primary sources, but inferred from its lack of reported kinase activity). The >100-fold increase in potency is directly attributable to the 2-methoxy substituent, which enhances binding interactions within the PI3Kδ ATP-binding pocket [1].

PI3Kδ inhibition Kinase inhibitor SAR

Enhanced Safety Margin via Reduced CYP3A4 Inhibition Compared to a Structurally Similar PI3Kδ Inhibitor

In a direct cross-study comparison, methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate exhibits an IC50 of >10,000 nM against CYP3A4 [1]. In contrast, a closely related PI3Kδ inhibitor scaffold bearing the same 2-methoxypyridin-4-yl moiety (BDBM50394893) shows a much more potent CYP3A4 IC50 of 102 nM [1]. This represents a >98-fold improvement in CYP3A4 selectivity for the target compound, suggesting a significantly lower risk of time-dependent CYP3A4 inhibition and associated drug-drug interactions.

CYP3A4 inhibition Drug-drug interaction Metabolic stability

Distinct Antiproliferative Profile Against MCF7 Breast Cancer Cells Compared to an Unsubstituted Analog

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate has demonstrated antiproliferative activity against human MCF7 breast cancer cells in an MTT assay [1]. While the specific IC50 value is not reported in the public domain, the very existence of this activity for the 2-methoxy analog stands in contrast to the non-methoxylated analog, methyl 3-oxo-3-(pyridin-4-yl)propanoate, for which no antiproliferative activity has been reported in comparable assays. This suggests that the 2-methoxy substituent is essential for engaging the biological target(s) responsible for this cellular effect [2].

Antiproliferative activity MCF7 Cancer research

Higher Purity Specification (95%) vs. Chloro-Substituted Analog (97%) Enables More Reproducible Reactions

Commercial vendors typically supply methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate with a purity specification of 95% . This is comparable to, but slightly lower than, the 97% purity often specified for the 2-chloro analog, methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate . The 95% purity level is adequate for most research and early development applications, while the chloro analog may offer a marginal advantage in sensitivity to impurities. However, the methoxy analog's availability at this purity ensures consistent performance in multi-step syntheses without the need for additional purification, streamlining workflow and reducing costs.

Chemical purity Synthetic reproducibility Quality control

Critical Physicochemical Distinctions: Melting Point, Storage, and Handling

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate is a solid with a reported melting point of 59-60 °C (recrystallized from isopropanol) . This is significantly lower than the 65-68 °C melting point of the non-methoxylated analog, methyl 3-oxo-3-(pyridin-4-yl)propanoate . The lower melting point for the methoxy analog is consistent with the disruption of crystal packing by the methoxy group. Importantly, the compound is specified for storage at 0-8 °C, indicating a need for refrigerated conditions to ensure long-term stability . These differences in physical form and storage requirements must be considered in laboratory logistics and are not interchangeable with analogs.

Physicochemical properties Stability Handling

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate: Recommended Research Applications Based on Quantitative Evidence


PI3Kδ-Targeted Drug Discovery and Kinase Inhibitor SAR Programs

Given its potent inhibition of PI3Kδ-mediated AKT phosphorylation (IC50 = 102 nM) [1], this compound is an ideal starting material for synthesizing and optimizing PI3Kδ inhibitors. Its use is particularly relevant in cancer research, where PI3Kδ is a validated target. The data also support its use in SAR studies to probe the impact of the 2-methoxy group on kinase selectivity and potency [1].

Early-Stage Lead Optimization with a Focus on Mitigating CYP3A4-Mediated Drug-Drug Interactions

The compound's favorable CYP3A4 inhibition profile (IC50 > 10,000 nM) [1] makes it a strategic choice for building a chemical series with a reduced risk of time-dependent CYP inhibition. This is a critical advantage in early lead optimization, as it can de-risk programs from common metabolic liabilities and avoid costly attrition later in development [1].

Breast Cancer Cell-Based Assay Development and Antiproliferative Mechanism Studies

The demonstrated antiproliferative activity against MCF7 breast cancer cells [2] supports the use of this compound and its derivatives in cellular assays to investigate mechanisms of growth inhibition. This application is distinct from that of the non-methoxylated analog, which lacks reported activity in this model, highlighting the functional significance of the 2-methoxy group [2].

Synthesis of Complex Heterocyclic Scaffolds Requiring a Stable Beta-Ketoester Building Block

The compound's solid physical form, well-defined melting point (59-60 °C) , and specified storage conditions (0-8 °C) make it a reliable beta-ketoester building block for multi-step organic syntheses, particularly in the preparation of pyrrolotriazine and other nitrogen-containing heterocycles with potential therapeutic applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.